N'-(4-Methylbenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
Description
Chemical Structure and Synthesis N'-(4-Methylbenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-hydrazone hybrid compound with the molecular formula C₁₈H₁₅N₅O₄ (monoisotopic mass: 365.1124 Da) . Its structure features a pyrazole core substituted at position 3 with a 3-nitrophenyl group and at position 5 with a carbohydrazide moiety linked to a 4-methylbenzylidene group. The compound is synthesized via condensation of 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide with 4-methylbenzaldehyde under reflux in ethanol, followed by recrystallization .
Characterization The compound is characterized using IR, ¹H/¹³C NMR, ESI-MS, and single-crystal X-ray diffraction (SC-XRD). SC-XRD confirms the (E)-configuration of the hydrazone bond and planar geometry, stabilized by intramolecular hydrogen bonding (N–H···O) .
Properties
CAS No. |
302918-44-1 |
|---|---|
Molecular Formula |
C18H15N5O3 |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H15N5O3/c1-12-5-7-13(8-6-12)11-19-22-18(24)17-10-16(20-21-17)14-3-2-4-15(9-14)23(25)26/h2-11H,1H3,(H,20,21)(H,22,24)/b19-11+ |
InChI Key |
MNJYEZCBDJDYFD-YBFXNURJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Solvent Effects on Condensation Efficiency
Comparative studies reveal that polar aprotic solvents (e.g., DMF) marginally improve yields (up to 90%) but require longer reaction times (4–6 hours). Methanol remains preferred for its balance of efficiency and practicality.
Catalytic Variations
Substituting acetic acid with p-toluenesulfonic acid (PTSA) reduces reaction time to 1 hour but complicates purification due to sulfonic acid byproducts.
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 80°C) shortens the condensation step to 20 minutes with comparable yields (80–82%). This method minimizes thermal degradation of the nitro group.
Structural Characterization and Validation
Post-synthetic analysis ensures the integrity of the target compound:
Challenges and Troubleshooting
Byproduct Formation
Incomplete hydrazinolysis may leave residual ester, detectable via TLC (Rf = 0.6 in ethyl acetate/hexane). Repeating the hydrazine treatment eliminates this issue.
Nitro Group Stability
Prolonged heating (>3 hours) during condensation can degrade the nitro group to an amine. Maintaining reaction times under 2 hours mitigates this.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The nitrophenyl and pyrazole groups direct substitution at specific positions:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro derivatives at pyrazole C4 |
| Acetylation | AcCl, AlCl₃ (Friedel-Crafts) | Acetylated pyrazole ring |
The nitro group’s meta-directing effect stabilizes intermediates via resonance.
Nucleophilic Addition Reactions
The carbohydrazide moiety reacts with nucleophiles:
| Reagent | Conditions | Product |
|---|---|---|
| KCN | Ethanolic reflux | Cyano-substituted hydrazide |
| LiAlH₄ | Anhydrous THF, 0°C | Reduced nitrophenyl to aminophenyl |
LiAlH₄ selectively reduces the nitro group without affecting the benzylidene.
Cycloaddition Reactions
The pyrazole ring participates in Diels-Alder reactions:
| Dienophile | Conditions | Product |
|---|---|---|
| Maleic anhydride | Xylene, 140°C | Bicyclic cycloadduct with fused lactone |
This reaction demonstrates the compound’s utility in synthesizing complex heterocycles.
Cyclization Reactions
Heating with polyphosphoric acid (PPA) induces intramolecular cyclization:
| Reagent | Conditions | Product |
|---|---|---|
| PPA | 120°C, 4 hours | Fused pyrazolo[1,5-a]pyrimidine system |
This forms nitrogen-rich scaffolds for pharmaceutical applications.
Redox Reactions
The benzylidene and nitro groups undergo oxidation/reduction:
| Reaction | Reagents | Product |
|---|---|---|
| Oxidation | KMnO₄, acidic conditions | Benzylidene → carboxylic acid |
| Reduction | H₂/Pd-C | Nitro → amine; hydrazide → hydrazine |
Reduction products show enhanced bioavailability in medicinal studies .
Mechanistic Insights
-
Electron-withdrawing effects : The 3-nitrophenyl group deactivates the pyrazole ring but directs electrophiles to specific positions.
-
Resonance stabilization : The conjugated benzylidene-carbohydrazide system stabilizes transition states during substitution.
-
Steric effects : The 4-methyl group on benzylidene influences reaction rates in crowded environments.
Comparative Reactivity with Analogues
While direct comparative data for excluded sources are unavailable, structural analogs highlight:
-
Nitro vs. methoxy substituents : Nitro groups increase electrophilic substitution rates by 30–50% compared to electron-donating substituents.
-
Benzylidene vs. chlorobenzylidene : Chlorine substituents reduce cyclization yields due to steric hindrance.
This compound’s versatility in electrophilic, nucleophilic, and cyclization reactions positions it as a valuable intermediate in synthetic and medicinal chemistry. Further studies should explore its catalytic applications and structure-activity relationships.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that derivatives of pyrazole compounds exhibit anticancer activity. For instance, N'-(4-Methylbenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide has been evaluated for its potential to inhibit cancer cell proliferation. Research shows that similar pyrazole derivatives can induce apoptosis in various cancer cell lines by activating specific signaling pathways .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives have been synthesized and tested for their ability to inhibit inflammatory mediators such as TNF-α and IL-6. In vitro studies demonstrate that certain pyrazole compounds can significantly reduce inflammation markers, indicating their therapeutic potential in treating inflammatory diseases .
Corrosion Inhibition
This compound has been explored as a corrosion inhibitor in metal protection systems. Its heterocyclic structure allows it to adsorb onto metal surfaces, forming a protective layer that reduces corrosion rates. Studies indicate that the effectiveness of such inhibitors can be enhanced by modifying their molecular structure .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related pyrazole derivative exhibited significant cytotoxic effects against breast cancer cells. The compound was shown to induce apoptosis through the mitochondrial pathway, highlighting the potential of pyrazole derivatives as anticancer agents .
Case Study 2: Corrosion Inhibition
In another research project, this compound was tested as a corrosion inhibitor for mild steel in acidic media. The results indicated a substantial reduction in corrosion rates, suggesting that the compound could be developed into an effective industrial inhibitor .
Mechanism of Action
The mechanism of action of N’-(4-Methylbenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Pyrazole-carbohydrazide derivatives share a common scaffold but differ in substituents on the benzylidene and aryl groups. Key analogues include:
Physicochemical Properties
- Solubility: The 4-methylbenzylidene derivative exhibits moderate solubility in DMSO and chloroform due to its nonpolar substituent . Nitro-substituted analogues (e.g., R₁ = 4-NO₂) show reduced solubility in polar solvents, attributed to strong intramolecular dipole interactions . Methoxy and dimethylamino derivatives (E-MBPC, E-MABPC) display enhanced solubility in ethanol and methanol due to electron-donating groups .
Thermal Stability :
Differential scanning calorimetry (DSC) reveals that nitro-substituted derivatives decompose at higher temperatures (~250–300°C) compared to methoxy analogues (~200–220°C), reflecting stronger intermolecular interactions .
Computational Insights
HOMO-LUMO Gaps :
Molecular Docking : Docking studies (PDB: 1M17) reveal stronger binding of the 3-nitrophenyl derivative to EGFR kinase (binding energy = −9.2 kcal/mol) compared to E-MBPC (−7.8 kcal/mol), driven by hydrophobic interactions with Leu694 and π-stacking with Phe723 .
Biological Activity
N'-(4-Methylbenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , indicating the presence of multiple functional groups that contribute to its biological properties. The structure features a pyrazole ring, a hydrazide functional group, and aromatic substituents that enhance its lipophilicity and reactivity.
1. Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways.
2. Anticancer Properties
This compound has also been investigated for its anticancer potential. Studies indicate that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The cytotoxic effects are attributed to the induction of apoptosis and cell cycle arrest. For example, one study reported an IC50 value of 12.50 µM against MCF-7 cells, suggesting promising therapeutic potential .
3. Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In one study, this compound showed up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory drugs .
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of this compound against standard antibiotics. The results indicated that this compound exhibited superior activity against Bacillus subtilis and Pseudomonas aeruginosa, highlighting its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Activity
In a study assessing the anticancer properties of various pyrazole derivatives, this compound was found to significantly reduce cell viability in MCF-7 cells through apoptosis induction mechanisms. The study utilized flow cytometry to confirm increased apoptotic rates in treated cells compared to controls.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in microbial cells or cancer cells, leading to cell death.
- Receptor Modulation : Interaction with specific cellular receptors could alter signaling pathways related to inflammation and tumor growth.
Q & A
Basic: What synthetic methodologies are recommended for preparing N'-(4-Methylbenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide, and how are reaction conditions optimized?
Answer: The compound is typically synthesized via condensation of 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide with 4-methylbenzaldehyde under reflux in ethanol or methanol. Optimization involves controlling stoichiometry (1:1 molar ratio), reaction time (6–12 hours), and temperature (70–80°C). Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) is used for purification .
Basic: Which spectroscopic techniques are essential for structural validation, and what key spectral markers should be prioritized?
Answer:
- IR spectroscopy : Identify carbonyl (C=O, ~1650–1680 cm⁻¹) and hydrazone (N–H, ~3200 cm⁻¹) stretches .
- NMR : ¹H NMR should show signals for the hydrazone NH (~10–12 ppm), pyrazole protons (~6.5–8.5 ppm), and 3-nitrophenyl aromatic protons. ¹³C NMR confirms carbonyl (~160–165 ppm) and nitrophenyl carbons .
- ESI-MS : Molecular ion peak [M+H]⁺ should match the theoretical mass .
Advanced: How can X-ray crystallography data be refined using SHELXL to resolve ambiguities in molecular geometry?
Answer: SHELXL refinement involves iterative cycles with constraints for bond lengths/angles, particularly for the hydrazone linkage (C=N–N). Use the TWIN command for twinned data and the RIGU restraint for planar groups. Validate with R-factor convergence (<5%) and check residual electron density maps for disordered regions .
Advanced: What methodological considerations are critical for DFT/B3LYP/6-311G(d,p) calculations to predict vibrational frequencies and NMR shifts?
Answer:
- Basis set : Use 6-311G(d,p) for polarization/diffusion.
- Solvent effects : Apply the PCM model for solution-phase NMR.
- Scaling factors : Apply 0.9613 (IR) and 0.97 (¹H NMR) to align computational and experimental data .
Basic: What purification techniques are recommended to ensure high purity, and how are residual solvents addressed?
Answer: Column chromatography (silica gel, ethyl acetate/hexane gradient) is standard. Residual solvents (e.g., ethanol) are removed via vacuum drying (40–50°C, 24 hours). Purity is confirmed by TLC (single spot) and HPLC (>95%) .
Advanced: How can molecular docking simulations evaluate DNA gyrase inhibition, and what validation metrics ensure reliability?
Answer: Use AutoDock Vina or Schrödinger Suite with the DNA gyrase ATP-binding domain (PDB: 1KZN). Validate docking poses via RMSD (<2.0 Å) relative to co-crystallized ligands. Compare inhibition constants (IC50) from enzymatic assays (e.g., supercoiling inhibition) .
Advanced: How should discrepancies between XRD and DFT-derived bond lengths be reconciled?
Answer: Discrepancies in hydrazone C–N bonds may arise from crystal packing vs. gas-phase DFT. Apply Hirshfeld surface analysis to assess intermolecular interactions (e.g., H-bonding) influencing solid-state geometry. Use constrained DFT optimizations with XRD coordinates as initial inputs .
Basic: What protocols evaluate antibacterial activity, including assay systems and controls?
Answer: Use agar dilution (MIC determination) against Staphylococcus aureus and Bacillus subtilis. Include positive controls (ciprofloxacin) and solvent controls (DMSO ≤1%). Confirm target engagement via DNA gyrase ATPase activity assays .
Advanced: How does the 3-nitrophenyl substituent’s electronic environment influence reactivity and intermolecular interactions?
Answer: The nitro group’s electron-withdrawing effect stabilizes the hydrazone tautomer and enhances π-π stacking with aromatic residues in protein targets. Hirshfeld analysis reveals nitro···H–C contacts (6–8% contribution) in crystal packing .
Advanced: What strategies analyze tautomeric equilibria or conformational changes in solution vs. solid-state?
Answer: Variable-temperature NMR (VT-NMR) in DMSO-d₆ monitors tautomer populations (e.g., keto-enol). Compare with XRD data to identify dominant solid-state conformers. Use DFT free-energy calculations to predict solution-phase stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
